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Compound of Interest

Compound Name: Palmitelaidyl methane sulfonate

Cat. No.: B025028 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitelaidyl methane sulfonate is a long-chain unsaturated fatty alcohol derivative with the

chemical formula C17H34O3S.[1] Its structure consists of a C16 monounsaturated fatty alcohol

chain with a trans double bond at the C9 position, esterified with methane sulfonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

unambiguous structural elucidation and purity assessment of such molecules.[2] This

application note provides a detailed protocol and expected data for the characterization of

Palmitelaidyl methane sulfonate using ¹H and ¹³C NMR spectroscopy.

Data Presentation
The structural integrity of Palmitelaidyl methane sulfonate can be confirmed by analyzing the

chemical shifts, multiplicities, and integrations of the signals in its ¹H and ¹³C NMR spectra. The

following tables summarize the predicted chemical shifts for the key nuclei in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for Palmitelaidyl Methane Sulfonate in CDCl₃

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b025028?utm_src=pdf-interest
https://www.benchchem.com/product/b025028?utm_src=pdf-body
https://www.larodan.com/product/palmitelaidyl-methane-sulfonate/
https://www.aocs.org/resource/nmr/
https://www.benchchem.com/product/b025028?utm_src=pdf-body
https://www.benchchem.com/product/b025028?utm_src=pdf-body
https://www.benchchem.com/product/b025028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.40 m 2H
-CH=CH- (Olefinic

protons)

~4.20 t 2H -CH₂-O-

~2.95 s 3H CH₃-SO₃-

~2.00 m 4H -CH₂-CH=CH-CH₂-

~1.65 p 2H -CH₂-CH₂-O-

~1.25 br s 18H
-(CH₂)₉- (Bulk

methylene protons)

~0.88 t 3H -CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for Palmitelaidyl Methane Sulfonate in CDCl₃

Chemical Shift (ppm) Assignment

~130.0 -CH=CH- (Olefinic carbons)

~70.0 -CH₂-O-

~37.5 CH₃-SO₃-

~32.0 - 22.0 -(CH₂)₁₂- (Aliphatic carbons)

~14.0 -CH₃

Experimental Protocols
A detailed methodology for the NMR analysis of Palmitelaidyl methane sulfonate is provided

below.

I. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4][5][6]
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Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for Palmitelaidyl methane
sulfonate. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-

d₄ (CD₃OD) can also be used depending on the sample's solubility and the desired chemical

shift dispersion.[4]

Sample Concentration:

For ¹H NMR, dissolve 5-10 mg of Palmitelaidyl methane sulfonate in 0.6-0.7 mL of

CDCl₃.[3]

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended

due to the lower natural abundance of the ¹³C isotope.[3]

Procedure: a. Weigh the desired amount of Palmitelaidyl methane sulfonate directly into a

clean, dry vial. b. Add the deuterated solvent using a clean pipette. c. Gently vortex or

sonicate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette

with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5

mm NMR tube.[5][6] e. Add a small amount of an internal standard, such as

tetramethylsilane (TMS), for chemical shift referencing (0 ppm). f. Cap the NMR tube

securely.

II. NMR Data Acquisition
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal

resolution.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence (zg30).

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.
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¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, depending on the sample concentration.

Visualizations
The following diagrams illustrate the structure of Palmitelaidyl methane sulfonate and the

experimental workflow for its characterization.

Caption: Structure of Palmitelaidyl methane sulfonate.
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Experimental Workflow for NMR Characterization

Sample Preparation
(Dissolution in CDCl3)

NMR Data Acquisition
(¹H and ¹³C Spectra)

Transfer to NMR tube

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Raw Data (FID)

Spectral Analysis
(Chemical Shifts, Integration, Multiplicity)

Processed Spectra

Structural Confirmation
& Purity Assessment

Interpretation

Click to download full resolution via product page

Caption: Workflow for NMR characterization.

Interpretation of Results
The predicted NMR data provides a clear fingerprint for the structure of Palmitelaidyl methane
sulfonate.

¹H NMR Spectrum:

The olefinic protons (-CH=CH-) are expected to appear as a multiplet around 5.40 ppm,

confirming the presence of the double bond.
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The triplet at approximately 4.20 ppm corresponds to the methylene group adjacent to the

sulfonate ester oxygen (-CH₂-O-).

A sharp singlet at around 2.95 ppm with an integration of 3H is characteristic of the methyl

group of the methane sulfonate moiety (CH₃-SO₃-).

The protons on the carbons adjacent to the double bond (-CH₂-CH=) will appear as a

multiplet around 2.00 ppm.

The large, broad singlet at ~1.25 ppm represents the bulk of the methylene groups in the

long aliphatic chain.

The terminal methyl group (-CH₂-CH₃) will be observed as a triplet at approximately 0.88

ppm.

¹³C NMR Spectrum:

The two carbons of the double bond (-CH=CH-) are expected in the olefinic region around

130.0 ppm.

The carbon attached to the sulfonate ester oxygen (-CH₂-O-) will be found downfield at

approximately 70.0 ppm.

The methyl carbon of the methane sulfonate group (CH₃-SO₃-) will appear around 37.5

ppm.

The remaining aliphatic carbons of the fatty acid chain will give rise to a series of signals in

the 14.0 to 32.0 ppm range.

By comparing the acquired NMR spectra with these expected chemical shifts and integration

values, the identity and purity of Palmitelaidyl methane sulfonate can be confidently

determined. Any significant deviation from these values or the presence of additional peaks

would indicate the presence of impurities or a different isomeric structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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